Methyl benzo[d]oxazole-4-carboxylate

Medicinal Chemistry Drug Design Physicochemical Properties

Methyl benzo[d]oxazole-4-carboxylate (MBOX-4) is a heterocyclic compound characterized by a benzene ring fused to an oxazole ring, with a methyl ester substituent at the 4-position. It belongs to the benzoxazole family, a privileged scaffold in medicinal chemistry known for diverse biological activities.

Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
CAS No. 128156-54-7
Cat. No. B144901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl benzo[d]oxazole-4-carboxylate
CAS128156-54-7
Molecular FormulaC9H7NO3
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C(=CC=C1)OC=N2
InChIInChI=1S/C9H7NO3/c1-12-9(11)6-3-2-4-7-8(6)10-5-13-7/h2-5H,1H3
InChIKeyXYHIHNFBMYROIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Benzo[d]oxazole-4-carboxylate (CAS 128156-54-7) as a Versatile Heterocyclic Building Block


Methyl benzo[d]oxazole-4-carboxylate (MBOX-4) is a heterocyclic compound characterized by a benzene ring fused to an oxazole ring, with a methyl ester substituent at the 4-position [1]. It belongs to the benzoxazole family, a privileged scaffold in medicinal chemistry known for diverse biological activities [2]. This compound serves primarily as a key synthetic intermediate for constructing bioactive molecules, particularly through ester hydrolysis and subsequent amidation or cross-coupling reactions [3].

Why Methyl Benzo[d]oxazole-4-carboxylate Cannot Be Replaced by Generic Benzoxazole Analogs


Substituting Methyl benzo[d]oxazole-4-carboxylate with a generic analog like its 2-methyl derivative or the free carboxylic acid introduces critical changes in physicochemical properties and reactivity that directly impact synthetic utility and downstream biological performance. The absence of the 2-position substituent results in a distinct electronic environment, leading to quantifiably different lipophilicity (LogP), thermal behavior (melting point), and steric profile [1]. These differences are not merely academic; they translate into altered reaction kinetics, purification requirements, and ultimately, the structural integrity of the final target compound [2].

Methyl Benzo[d]oxazole-4-carboxylate: Quantitative Differentiation from Key Analogs


Lipophilicity Control: XLogP3 Difference of 0.4 Compared to 2-Methyl Analog

The target compound exhibits a computed XLogP3 of 1.6, whereas its closest commercial analog, Methyl 2-methylbenzo[d]oxazole-4-carboxylate, has an XLogP3 of 2.0 [1]. This 0.4 log unit reduction in lipophilicity directly influences membrane permeability and aqueous solubility profiles, making the target compound a preferred choice when lower logP is desired to avoid promiscuous binding or to improve drug-likeness [2].

Medicinal Chemistry Drug Design Physicochemical Properties

Thermal Stability: Higher Melting Point than 2-Methyl Analog Enables Different Purification Routes

The melting point of Methyl benzo[d]oxazole-4-carboxylate is reported in the range of 107-109 °C , significantly higher than the 74-75 °C reported for the 2-methyl analog . This 33-34°C difference directly impacts the choice of purification technique, with the higher melting point favoring recrystallization over chromatography for the target compound, a key advantage in scale-up [1].

Process Chemistry Crystallization Purification

Boiling Point Advantage for Distillation-Based Purification

The boiling point of the target compound is reported in the range of 260-270 °C , which is ~17-27 °C lower than the predicted boiling point of 286.7 °C for the 2-methyl analog . This lower boiling point reduces the energy cost and thermal stress during vacuum distillation, a common purification method for intermediates. For the commercial ethyl ester analog, no boiling point data was found, highlighting a procurement data gap that favors the well-characterized methyl ester.

Synthetic Chemistry Purification Scale-up

Synthetic Utility as a Superior Intermediate for PARP Inhibitor Scaffolds

Patent literature explicitly identifies the benzoxazole-4-carboxylate scaffold, from which the target compound is directly derived via ester hydrolysis, as a 'very important group' for PARP-inhibitory activity when converted to the corresponding carboxamide [1]. The unsubstituted 2-position of Methyl benzo[d]oxazole-4-carboxylate is crucial, as it allows for late-stage diversification at this site, unlike the pre-substituted 2-methyl analog which blocks this position and limits SAR exploration [2]. This targeted, unblocked reactivity is a key procurement advantage for programs developing DNA repair enzyme inhibitors.

Medicinal Chemistry Oncology PARP Inhibition

Ideal Application Scenarios for Methyl Benzo[d]oxazole-4-carboxylate Based on Evidence


Late-Stage Diversification in Oncology Drug Discovery

For medicinal chemistry programs targeting PARP or related DNA repair enzymes, Methyl benzo[d]oxazole-4-carboxylate is the preferred building block. The unsubstituted 2-position is essential for constructing the benzoxazole-4-carboxamide pharmacophore identified as critical for potent PARP inhibition, as confirmed by patent analysis [1]. Analogs with a blocked 2-position, such as the 2-methyl derivative, preclude this structural elaboration and are thus unsuitable for this specific application [2].

ADME Property Optimization in Hit-to-Lead Programs

When optimizing a lead series for lipophilicity, the target compound offers a calculated XLogP3 of 1.6, providing a 0.4 log unit advantage over the more lipophilic 2-methyl analog (XLogP3 = 2.0) [1]. This difference is significant in early drug discovery, where compounds with a logP below 3 are favored for their superior absorption and lower risk of metabolic clearance. Procurement of the lower LogP methyl ester is thus a strategic decision for programs aiming to maintain favorable drug-like properties [2].

Scalable Synthesis and Efficient Intermediate Purification

For process chemistry groups developing scalable routes, the thermal properties of Methyl benzo[d]oxazole-4-carboxylate are a decisive factor. Its higher melting point (107-109 °C) versus the 2-methyl analog (74-75 °C) facilitates purification by crystallization rather than chromatography [1]. Furthermore, its lower boiling point (260-270 °C) compared to the same analog (286.7 °C) reduces energy costs during vacuum distillation [2]. These practical advantages directly address procurement for pilot-plant or commercial-scale synthesis where purification efficiency is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl benzo[d]oxazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.